
O=C1Cocc11ccncc1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O=C1Cocc11ccncc1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of heterocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of O=C1Cocc11ccncc1 is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, which is a process of programmed cell death. This compound has been shown to activate the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in apoptosis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to decrease the production of pro-inflammatory cytokines, which play a key role in inflammation. Furthermore, this compound has been shown to inhibit the growth of various microorganisms, including bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using O=C1Cocc11ccncc1 in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for studying cancer biology. In addition, this compound has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties, making it a versatile compound for studying various biological processes.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
Despite the limitations, O=C1Cocc11ccncc1 has great potential for future research. One of the future directions is to study the structure-activity relationship of this compound. This can help to identify the key structural features that are responsible for its biological activity. In addition, future studies can focus on developing more potent and selective analogs of this compound, which can be used as potential drug candidates. Furthermore, future studies can investigate the potential of this compound in combination with other anti-cancer agents, which can enhance its anti-cancer activity and reduce toxicity.
Métodos De Síntesis
The synthesis of O=C1Cocc11ccncc1 involves a series of chemical reactions. One of the most commonly used methods is the reaction between 2-amino-4-chloroquinoline and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The reaction yields this compound as a yellow solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
O=C1Cocc11ccncc1 has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties.
Propiedades
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZYKOWWRIYUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)
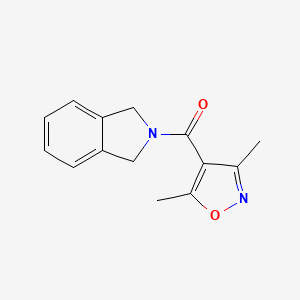
![N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2859346.png)
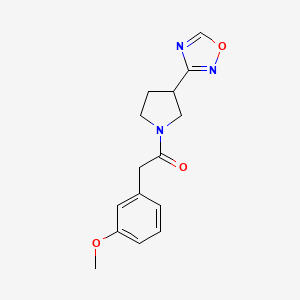
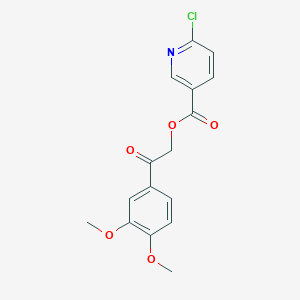
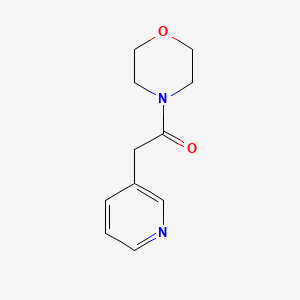
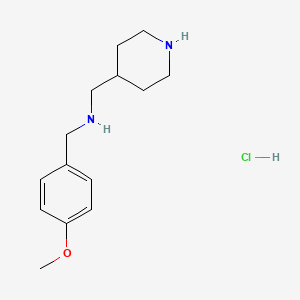


![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
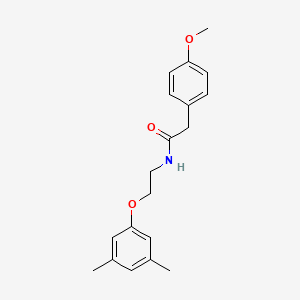

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)
